molecular formula C12H15NO2 B13547976 2-(Indolin-1-yl)butanoic acid

2-(Indolin-1-yl)butanoic acid

Cat. No.: B13547976
M. Wt: 205.25 g/mol
InChI Key: OVAHGWFSWLJLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Indolin-1-yl)butanoic acid is an organic compound that features an indoline moiety attached to a butanoic acid chain Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolin-1-yl)butanoic acid typically involves the reaction of indoline with butanoic acid derivatives. One common method is the condensation reaction between indoline and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Indolin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indoline moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: 2-(Indolin-1-yl)butanol or 2-(Indolin-1-yl)butanal.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

2-(Indolin-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Indolin-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indoline moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can participate in signaling pathways, affecting cellular processes and responses.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indoline-2-carboxylic acid: Another indoline derivative with a carboxylic acid group.

    2-(Indolin-1-yl)propanoic acid: A structurally similar compound with a shorter carbon chain.

Uniqueness: 2-(Indolin-1-yl)butanoic acid is unique due to its specific combination of the indoline moiety and the butanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)butanoic acid

InChI

InChI=1S/C12H15NO2/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13/h3-6,10H,2,7-8H2,1H3,(H,14,15)

InChI Key

OVAHGWFSWLJLTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1CCC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.